molecular formula C32H34N2O12 B1202910 Cyanomorpholinoadriamycin

Cyanomorpholinoadriamycin

Cat. No.: B1202910
M. Wt: 638.6 g/mol
InChI Key: YIMDLWDNDGKDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .

Chemical Reactions Analysis

Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .

Scientific Research Applications

Properties

Molecular Formula

C32H34N2O12

Molecular Weight

638.6 g/mol

IUPAC Name

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3

InChI Key

YIMDLWDNDGKDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Synonyms

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Origin of Product

United States

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